3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a tert-butylphenyl group and a nitrobenzoyl group, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to the benzene ring of 2-methylbenzoyl chloride.
Amidation: Reaction of the nitrobenzoyl chloride with an appropriate amine to form the amide linkage.
Alkylation: Introduction of the tert-butyl group to the phenyl ring.
Carboxylation: Introduction of the carboxylic acid group to the propanoic acid backbone.
Industrial Production Methods
Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid: Lacks the nitro group.
3-(4-tert-butylphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid: Different position of the nitro group.
3-(4-methylphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid: Methyl group instead of tert-butyl.
Uniqueness
The presence of both the tert-butyl group and the nitro group in 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID may confer unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-16(6-5-7-18(13)23(27)28)20(26)22-17(12-19(24)25)14-8-10-15(11-9-14)21(2,3)4/h5-11,17H,12H2,1-4H3,(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVZYJIERFYIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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